Acetyl-4-benzoyl-D-phenylalanine

説明

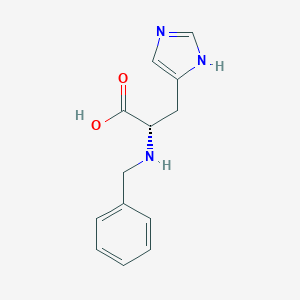

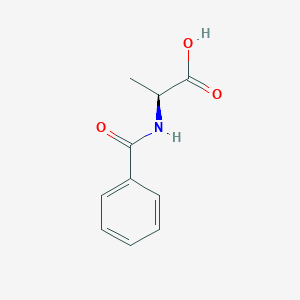

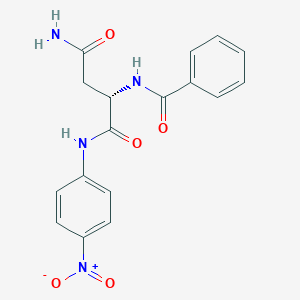

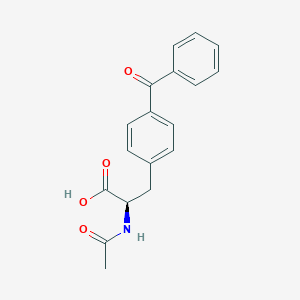

Acetyl-4-benzoyl-D-phenylalanine is a white to off-white powder . It has a molecular formula of C18H17NO4 and a molecular weight of 311.23 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Acetyl-4-benzoyl-D-phenylalanine involves multiple steps. A recent study reported the biosynthesis of L-phenylalanine from inexpensive aromatic precursors in E. coli . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

The molecular structure of Acetyl-4-benzoyl-D-phenylalanine is represented by the formula C18H17NO4 . Its average mass is 311.332 Da and its monoisotopic mass is 311.115753 Da .Physical And Chemical Properties Analysis

Acetyl-4-benzoyl-D-phenylalanine is a white to off-white powder with a melting point of 167 - 171 °C . Its optical rotation is [a]24D = -40 ± 1 ° (C=1 in MeOH) .科学的研究の応用

Metabolic Pathways and Disease Susceptibility

Studies on aromatic amines, including those similar in structure to acetyl-4-benzoyl-D-phenylalanine, reveal their metabolism through specific enzymatic pathways that can influence susceptibility to diseases like cancer. The polymorphic enzyme N-acetyltransferase 2 (NAT2) metabolizes aromatic amines, and its activity level (slow or fast acetylator phenotypes) has been linked to bladder cancer susceptibility among workers exposed to aromatic amines (Golka et al., 2002). This suggests that individual genetic variations in metabolizing enzymes can influence disease risk upon exposure to certain chemicals.

Role in Protein Synthesis and Function

Amino acids, including phenylalanine and its derivatives, play critical roles in protein synthesis and function. Research into the degradation of acetaminophen, an unrelated compound, demonstrates the intricate pathways and by-products involved in the metabolism of aromatic compounds, which can inform the understanding of amino acid metabolism and its implications (Qutob et al., 2022). Furthermore, studies on phenylketonuria (PKU), a metabolic disorder affecting phenylalanine metabolism, highlight the challenges and strategies in managing amino acid levels to prevent cognitive dysfunction, illustrating the significance of aromatic amino acid metabolism in health and disease (Strisciuglio & Concolino, 2014).

Applications in Sensor Development

Research on developing sensors and biosensors for detecting amino acids, including phenylalanine, showcases the application of these compounds in analytical chemistry and diagnostics. Sensors modified with conducting polymers and molecularly imprinted polymers have been explored for their potential in detecting amino acids, which can have implications for monitoring diseases and in pharmaceutical analysis (Dinu & Apetrei, 2022).

Safety and Hazards

The safety data sheet for a related compound, N-Fmoc-4-benzoyl-D-phenylalanine, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to rinse immediately with plenty of water in case of eye contact, and to wash off immediately with plenty of water in case of skin contact .

将来の方向性

作用機序

Target of Action

It’s known that similar compounds, such as bisphenol a (bpa), interact with various receptors in the body, including estrogen receptors .

Mode of Action

For instance, BPA is known to bind to estrogen receptors, affecting both body weight and tumorigenesis .

Biochemical Pathways

For instance, BPA can affect metabolism and cancer progression by interacting with GPR30 .

Pharmacokinetics

It’s known that bpa and its analogues have complex pharmacokinetics, involving processes such as gastrointestinal tract metabolism, biliary excretion, enterohepatic recirculation, and renal reabsorption .

Result of Action

It’s known that bpa and its analogues can have various effects at the molecular and cellular level, including affecting gene expression and promoting apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-D-BPA-OH. For instance, temperature, pH, and the presence of other substances can affect the degradation and activity of similar compounds like BPA .

特性

IUPAC Name |

(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYJTWQCNXWBRA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427292 | |

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-4-benzoyl-D-phenylalanine | |

CAS RN |

104504-42-9 | |

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。